1-Bromo-4-(ethoxymethyl)benzene
Overview
Description
1-Bromo-4-(ethoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where a bromine atom is substituted at the para position relative to an ethoxymethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Scientific Research Applications
1-Bromo-4-(ethoxymethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for bioactive compounds and probes for biological studies.
Medicine: It is involved in the development of drug candidates and therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
Mode of Action
Brominated compounds often act through electrophilic aromatic substitution reactions . In such reactions, the bromine atom acts as an electrophile, reacting with nucleophilic sites on the target molecule. This can lead to changes in the target’s structure and function.
Biochemical Pathways
They may affect metabolic pathways, signal transduction pathways, or other cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-(ethoxymethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity. Additionally, the biological environment (e.g., the presence of specific enzymes or transport proteins) can influence the compound’s absorption, distribution, metabolism, and excretion.
Biochemical Analysis
Biochemical Properties
Brominated benzene derivatives are known to participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
Brominated benzene derivatives can influence cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Brominated benzene derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that brominated benzene derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Brominated benzene derivatives can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
Brominated benzene derivatives can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Brominated benzene derivatives can interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
Brominated benzene derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(ethoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(ethoxymethyl)benzene using bromine or a brominating agent in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the para position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(ethoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The ethoxymethyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 4-(ethoxymethyl)phenol when hydroxide is the nucleophile.
Oxidation: Products include 4-(ethoxymethyl)benzoic acid.
Coupling: Various biaryl compounds are formed depending on the boronic acid used.
Comparison with Similar Compounds
- 1-Bromo-4-methoxybenzene
- 1-Bromo-4-methylbenzene
- 1-Bromo-4-ethylbenzene
Comparison: 1-Bromo-4-(ethoxymethyl)benzene is unique due to the presence of the ethoxymethyl group, which imparts different reactivity and properties compared to other similar compounds. For example, 1-Bromo-4-methoxybenzene has a methoxy group, which is less bulky and has different electronic effects compared to the ethoxymethyl group .
Properties
IUPAC Name |
1-bromo-4-(ethoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMBQMRBQQURAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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